Cas no 2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate)

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate structure
2088844-78-2 structure
Nom du produit:Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
Numéro CAS:2088844-78-2
Le MF:C40H43O8P
Mégawatts:682.738393068314
CID:5721149

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Propriétés chimiques et physiques

Nom et identifiant

    • Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
    • Piscine à noyau: 1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1
    • La clé Inchi: LHCCAUDIXYKUQP-ACUYYCNJSA-N
    • Sourire: [C@@H](OCC1C=CC=CC=1)(COP(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1)[C@@H]([C@H](O)COCC1C=CC=CC=1)OCC1C=CC=CC=1

Propriétés expérimentales

  • Dense: 1.223±0.06 g/cm3(Predicted)
  • Point de fusion: NA
  • Point d'ébullition: 782.7±60.0 °C(Predicted)
  • Le PKA: 13.32±0.20(Predicted)

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Informations de sécurité

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
D418255-25mg
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
2088844-78-2
25mg
$ 1200.00 2023-09-07
TRC
D418255-10mg
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
2088844-78-2
10mg
$758.00 2023-05-18
TRC
D418255-5mg
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
2088844-78-2
5mg
$397.00 2023-05-18

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Acetyl chloride ;  overnight, rt
1.2 Reagents: Pyridine ;  4 h, 0 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  70 min, rt
3.1 Reagents: Tetrabutylammonium iodide ,  Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C → rt
4.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  30 min, 100 °C; 100 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 5 h, rt
5.2 Reagents: Acetic acid ;  pH 4 - 5, rt
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
6.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 5 h, rt
1.2 Reagents: Acetic acid ;  pH 4 - 5, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  30 min, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 5 h, rt
2.2 Reagents: Acetic acid ;  pH 4 - 5, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
3.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Tetrabutylammonium iodide ,  Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C → rt
2.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  30 min, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 5 h, rt
3.2 Reagents: Acetic acid ;  pH 4 - 5, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
4.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  70 min, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C → rt
3.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  30 min, 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 5 h, rt
4.2 Reagents: Acetic acid ;  pH 4 - 5, rt
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
5.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Raw materials

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preparation Products

Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Heyuan Broad Spectrum Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.